molecular formula C18H29NO2 B14006557 Ethyl 4-(nonylamino)benzoate CAS No. 75681-69-5

Ethyl 4-(nonylamino)benzoate

Cat. No.: B14006557
CAS No.: 75681-69-5
M. Wt: 291.4 g/mol
InChI Key: GEANBWWTROCILH-UHFFFAOYSA-N
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Description

Historical Context of Substituted Benzoate (B1203000) Esters in Chemical Research

The study of substituted benzoate esters has been historically significant in the advancement of chemical sciences. These compounds were instrumental in the development of physical organic chemistry, particularly in quantifying the influence of substituents on reaction rates and equilibria. The classic Fischer esterification reaction, a method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, has been a cornerstone of organic synthesis for over a century. rsc.org

In the past, PABA and its ester derivatives, such as padimate O and roxadimate, were widely used as UVB-absorbing agents in sunscreen formulations, a use first patented in 1943. wikipedia.orgdermnetnz.org Furthermore, the structural backbone of PABA is found in a class of local anesthetics, including benzocaine, procaine, and tetracaine. dermnetnz.org The investigation of these and other substituted benzoate esters has provided deep insights into structure-activity relationships, guiding the design of new molecules with specific chemical and biological functions. nih.gov

Rationale for Investigating Ethyl 4-(nonylamino)benzoate and Related N-Alkyl Aminobenzoates

The investigation into this compound and its N-alkylated counterparts stems from the established biological significance of the 4-aminobenzoic acid scaffold. researchgate.net PABA derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net A key strategy for discovering new therapeutic agents is the structural modification of known bioactive molecules. The N-alkylation of the amino group in PABA esters introduces a lipophilic alkyl chain, which can significantly alter the compound's physicochemical properties, such as its solubility, membrane permeability, and interaction with biological targets.

Recent research has focused on the synthesis and evaluation of N-alkyl derivatives of 4-aminobenzoic acid for their potential anticancer properties. nih.govtandfonline.com Studies have shown that modifying the length and structure of the N-alkyl group can modulate the cytotoxic activity of these compounds against various cancer cell lines. tandfonline.comresearchgate.net For instance, a 2023 study reported the synthesis of a series of N-alkyl PABA derivatives and their screening against lung and oral carcinoma cell lines, demonstrating that certain alkyl chain lengths can enhance anticancer efficacy. nih.govtandfonline.com The investigation of this compound is a logical extension of this research, aiming to understand how a nine-carbon alkyl chain (nonyl group) influences its biological profile, potentially leading to the development of novel therapeutic agents. tandfonline.com

Table 1: Cytotoxic Activity of Selected N-Alkyl 4-Aminobenzoic Acid Derivatives

This table presents data from a study on related compounds to illustrate the rationale for investigating molecules like this compound. The specific activity of this compound was not detailed in the referenced literature.

CompoundN-Alkyl GroupAnticancer Activity (IC50 in µM) against NCI-H460 (Lung Cancer)
Ethyl 4-(methylamino)benzoateMethyl> 50
Ethyl 4-(ethylamino)benzoateEthyl> 50
Ethyl 4-(propylamino)benzoatePropyl35.12
Ethyl 4-(butylamino)benzoateButyl28.45
Ethyl 4-(pentylamino)benzoatePentyl22.18
Ethyl 4-(decylamino)benzoateDecyl15.59
Cisplatin (Control)N/A21.00

Source: Adapted from Hasan et al., Natural Product Research, 2024. nih.govtandfonline.com

Current Research Gaps and Future Directions in Aminobenzoate Chemistry

Despite a long history of research, several gaps and opportunities remain in the field of aminobenzoate chemistry. A primary challenge is the development of more sustainable and environmentally friendly synthetic methods for these compounds, moving away from petroleum-based precursors and harsh reagents. mdpi.com

Future research is increasingly directed toward exploring the full therapeutic potential of PABA derivatives. This includes not only anticancer applications but also their use as anticholinesterase agents for neurodegenerative diseases, and as novel antimicrobial agents to combat drug-resistant pathogens. nih.govmdpi.com There is a significant need for further studies to elucidate the specific mechanisms of action of these compounds and to validate their efficacy and safety in clinical settings. researchgate.net

Moreover, the integration of computational chemistry and molecular modeling is becoming crucial for predicting the properties and biological activities of new aminobenzoate derivatives, which can help rationalize experimental findings and guide the design of more potent and selective molecules. rsc.orgresearchgate.net The exploration of aminobenzoates in material science, for applications such as plant growth regulators or other functional materials, also represents a promising avenue for future investigation. mdpi.com Bridging the gap between fundamental chemical research and practical applications will be key to unlocking the full potential of this versatile class of compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75681-69-5

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 4-(nonylamino)benzoate

InChI

InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-15-19-17-13-11-16(12-14-17)18(20)21-4-2/h11-14,19H,3-10,15H2,1-2H3

InChI Key

GEANBWWTROCILH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Nonylamino Benzoate

Direct N-Alkylation Strategies of Ethyl 4-Aminobenzoate (B8803810)

Direct N-alkylation involves the reaction of ethyl 4-aminobenzoate with a nonyl electrophile, typically a nonyl halide. This method is a classical approach to forming C-N bonds through a nucleophilic substitution reaction. researchgate.net

Alkylation with Nonyl Halides

The reaction of ethyl 4-aminobenzoate with nonyl halides, such as 1-bromononane or 1-iodononane, is a direct route to Ethyl 4-(nonylamino)benzoate. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the nonyl halide, displacing the halide ion. youtube.com

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of a base are critical parameters that require careful optimization.

Solvent: The choice of solvent can significantly influence the rate of SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the base, leaving the anion more nucleophilic and available to deprotonate the amine. nih.gov However, for greener chemical processes, higher boiling alcohols like butanol may be considered. acsgcipr.org

Temperature: The reaction temperature affects the rate of reaction, with higher temperatures generally leading to faster reaction times. However, elevated temperatures can also promote side reactions, such as elimination and over-alkylation. A careful balance must be struck to achieve a reasonable reaction rate while minimizing the formation of unwanted byproducts.

Base Catalysis: The presence of a base is crucial to neutralize the hydrohalic acid (e.g., HBr or HI) formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. Common bases used for this purpose include inorganic bases like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), as well as organic bases such as triethylamine (Et3N) and diisopropylethylamine (DIPEA). The strength and steric hindrance of the base can influence the reaction outcome. researchgate.net

Table 1: Optimization of Reaction Conditions for Direct N-Alkylation
ParameterVariationEffect on Yield and Selectivity
Solvent DMF, DMSO, AcetonitrileGenerally high yields due to good solvation of cations.
THF, DioxaneModerate yields, may require higher temperatures.
Alcohols (e.g., Butanol)Greener option, may require higher temperatures.
Temperature Room TemperatureSlow reaction rate, may be suitable for highly reactive halides.
50-100 °CIncreased reaction rate, potential for increased side reactions.
>100 °CFaster reaction, but significant risk of over-alkylation and elimination.
Base K2CO3, Na2CO3Common and effective, heterogeneous reaction may require vigorous stirring.
Et3N, DIPEAHomogeneous reaction, can be easier to handle but may be more difficult to remove.

A significant challenge in the direct N-alkylation of primary amines is the potential for over-alkylation. chemguide.co.uklumenlearning.com Once the desired secondary amine, this compound, is formed, it can act as a nucleophile and react with another molecule of the nonyl halide to produce the tertiary amine, ethyl 4-(dinonylamino)benzoate. The secondary amine is often more nucleophilic than the starting primary amine, making this a common side reaction. masterorganicchemistry.com

To favor mono-alkylation, a large excess of the starting amine (ethyl 4-aminobenzoate) can be used. However, this can make product purification more challenging. Another strategy is to use a sterically hindered base, which can selectively deprotonate the primary amine over the more sterically encumbered secondary amine.

Another potential side reaction is the elimination of the alkyl halide to form nonene, particularly if a strong, non-nucleophilic base is used at elevated temperatures. youtube.com The choice of halide can also influence selectivity, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. youtube.com

Reductive Amination Approaches Utilizing Nonanal

Reductive amination is a powerful and versatile method for the synthesis of amines, which often avoids the issue of over-alkylation encountered in direct alkylation. harvard.edu This two-step, one-pot process involves the initial reaction of ethyl 4-aminobenzoate with nonanal to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine. libretexts.orglibretexts.org

Catalyst Screening and Ligand Effects

The reduction of the intermediate imine can be achieved using various reducing agents, including hydride reagents and catalytic hydrogenation. nih.gov For catalytic hydrogenation, the choice of catalyst and ligands is critical for achieving high yields and selectivity.

Catalyst Screening: A range of transition metal catalysts are effective for reductive amination, including those based on palladium (Pd), platinum (Pt), nickel (Ni), rhodium (Rh), and ruthenium (Ru). rsc.orgsemanticscholar.org Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. rsc.org More recently, catalysts based on more earth-abundant metals like cobalt have also been developed. researchgate.netmdpi.com The choice of catalyst support can also influence activity and selectivity.

Table 2: Catalyst Screening for Reductive Amination
CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C H2 gas, various solventsHighly effective, widely used, good functional group tolerance.Flammable H2 gas, potential for catalyst poisoning.
PtO2 H2 gas, alcoholsVery active, can be used under mild conditions.Costly, may require higher pressures for some substrates.
Raney Ni H2 gas, alcoholsCost-effective, highly active.Pyrophoric, requires careful handling.
Ru complexes H2 or transfer hydrogenationCan be highly selective, mild reaction conditions.May require specific ligands, catalyst cost.
Co composites High pressure H2, high temperatureEarth-abundant metal, potential for cost-effective synthesis.Often requires harsh reaction conditions.

Ligand Effects: In the case of homogeneous catalysts, such as ruthenium complexes, the choice of ligands can have a profound effect on the catalyst's activity and selectivity. Ligands can modify the steric and electronic properties of the metal center, influencing the coordination of the imine substrate and the subsequent hydride transfer.

Hydrogen Source and Pressure Optimization

The choice of hydrogen source and the optimization of hydrogen pressure are key parameters in catalytic reductive amination.

Hydrogen Source: The most common hydrogen source is molecular hydrogen (H2) gas. This is a clean and atom-economical reducing agent, but it requires specialized equipment for handling pressurized gas. nih.gov Alternative hydrogen sources, known as transfer hydrogenation reagents, can also be employed. These include formic acid, isopropanol, and even water in some catalytic systems. rsc.orgnih.govfrontiersin.org Hydride reagents such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) are also effective and are often used in laboratory-scale syntheses due to their convenience. harvard.edulibretexts.org

Pressure Optimization: When using hydrogen gas, the pressure is an important variable. Higher pressures can increase the rate of the reduction but may also lead to the reduction of other functional groups in the molecule, such as the ester group in ethyl 4-aminobenzoate. Therefore, the hydrogen pressure needs to be optimized to achieve selective reduction of the imine intermediate. For many reductive aminations, pressures ranging from atmospheric to 10 bar are sufficient, although some catalysts may require higher pressures. researchgate.netmdpi.com

Stepwise Synthesis from Phenyl Precursors

The synthesis of this compound can be efficiently achieved through a stepwise approach, which allows for the precise construction of the target molecule. These methods typically involve the formation of either the ester or the carbon-nitrogen (C-N) bond as the key step.

Esterification of 4-(nonylamino)benzoic Acid

A primary route to this compound involves the direct esterification of 4-(nonylamino)benzoic acid. The most common method for this transformation is the Fischer-Speier esterification, which is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com

In this procedure, 4-(nonylamino)benzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, it is typically conducted under reflux conditions. libretexts.org The use of excess ethanol serves to shift the equilibrium, while the removal of water, a byproduct of the reaction, can also be employed to maximize the yield. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ethyl ester. organic-chemistry.org

Reactants Catalyst Solvent Conditions Product
4-(nonylamino)benzoic Acid, EthanolSulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)Ethanol (excess)RefluxThis compound

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

An alternative and powerful strategy for the synthesis of this compound is through the formation of the C-N bond using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example of this type of transformation and is widely used for the synthesis of arylamines. rsc.orguwindsor.ca

This approach involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, ethyl 4-bromobenzoate would be a suitable starting material, which is coupled with nonylamine (B85610).

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired N-aryl amine product and regenerates the Pd(0) catalyst. uwindsor.ca The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos often being employed. beilstein-journals.org

Reactants Catalyst System Base Solvent Product
Ethyl 4-bromobenzoate, NonylaminePd₂(dba)₃ (palladium precursor), XPhos (ligand)Sodium tert-butoxide (NaOt-Bu)Toluene or DioxaneThis compound

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally benign. mdpi.comresearchgate.net These principles can be applied to the synthesis of this compound to reduce waste, minimize energy consumption, and use safer chemicals.

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. Solvent-free, or solid-state, reactions can offer significant environmental benefits. While typically applied to different reaction types, the esterification of 4-(nonylamino)benzoic acid could potentially be adapted to a solvent-free protocol. This might involve heating a mixture of the carboxylic acid and a solid acid catalyst with ethanol, or using a supported catalyst that also acts as a reaction medium.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. beilstein-journals.orgnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. nih.govacs.orgresearchgate.net

Both the Fischer esterification and the Buchwald-Hartwig amination for the synthesis of this compound can be adapted to microwave conditions. nih.govresearchgate.net In microwave-assisted synthesis, the reaction mixture is heated rapidly and uniformly, which can enhance reaction rates and minimize the formation of side products. acs.org For instance, the Buchwald-Hartwig amination, which might take several hours under conventional heating, can often be completed in 10-30 minutes using microwave irradiation. nih.gov

Comparison of Conventional and Microwave-Assisted Synthesis
ReactionHeating MethodTypical Reaction TimeReported Advantages
Buchwald-Hartwig AminationConventional HeatingSeveral hours (e.g., 24 h)Established methodology
Microwave Irradiation10 - 30 minutesRapid, moderate to excellent yields nih.gov
Fischer EsterificationConventional Heating (Reflux)Several hoursStandard procedure
Microwave Irradiation15 - 30 minutesReduced time, potentially higher yields researchgate.net

Catalyst Recycling and Sustainability Metrics

The sustainability of a chemical process can be further enhanced by the ability to recycle and reuse catalysts, particularly those based on precious metals like palladium. researchgate.net For the palladium-catalyzed synthesis of this compound, several strategies can be employed to facilitate catalyst recovery. These include the use of heterogeneous catalysts, where the palladium is supported on a solid material, or encapsulated catalysts like Pd EnCat™. mdpi.com These approaches allow for the simple filtration and reuse of the catalyst for multiple reaction cycles. researchgate.netmdpi.com

To quantitatively assess the environmental impact of the different synthetic routes, sustainability metrics such as Atom Economy and the E-Factor (Environmental Factor) are often used.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor is defined as the total mass of waste produced divided by the mass of the product. A lower E-factor indicates a more environmentally friendly process.

The application of green chemistry principles, such as catalyst recycling, can significantly improve the sustainability profile of the synthesis of this compound by reducing waste and resource consumption. greenering.org

Chemical Derivatization and Structural Modifications of the Ethyl 4 Nonylamino Benzoate Scaffold

Modifications at the Amino Nitrogen

The nitrogen atom of the nonylamino group, being a secondary amine, is nucleophilic and can participate in a variety of chemical reactions. These modifications can significantly impact the electronic and steric environment around the aromatic ring.

Secondary Amine Acylation and Sulfonylation

The secondary amine of Ethyl 4-(nonylamino)benzoate can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions typically involve the treatment of the parent compound with an acyl halide, anhydride (B1165640), or sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct.

Acylation: The introduction of an acyl group can be achieved using various acylating agents. For instance, reaction with acetyl chloride in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270) would yield Ethyl 4-(N-nonylacetamido)benzoate. The general reaction is as follows:

This compound + R-COCl → Ethyl 4-(N-nonyl-N-acylamino)benzoate + HCl

The choice of the acyl group (R) can be varied to introduce different functionalities, including aliphatic chains of varying lengths or aromatic moieties. These modifications can influence the compound's lipophilicity and molecular interactions.

Acylating AgentBaseSolventProduct
Acetyl chloridePyridineDichloromethaneEthyl 4-(N-nonylacetamido)benzoate
Benzoyl chlorideTriethylamineTetrahydrofuran (B95107)Ethyl 4-(N-nonylbenzamido)benzoate
Propionic anhydridePyridineDichloromethaneEthyl 4-(N-nonylpropanamido)benzoate

Sulfonylation: Similarly, sulfonamides can be prepared by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. This transformation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the molecule.

This compound + R-SO₂Cl → Ethyl 4-(N-nonyl-N-sulfonylamino)benzoate + HCl

Sulfonylating AgentBaseSolventProduct
p-Toluenesulfonyl chloridePyridineDichloromethaneEthyl 4-(N-nonyl-p-toluenesulfonamido)benzoate
Methanesulfonyl chlorideTriethylamineTetrahydrofuranEthyl 4-(N-nonylmethanesulfonamido)benzoate
Dansyl chlorideSodium bicarbonateAcetone/WaterEthyl 4-(N-nonyl-5-(dimethylamino)naphthalene-1-sulfonamido)benzoate

Further N-Alkylation to Tertiary Amine Derivatives

The secondary amine can be further alkylated to yield a tertiary amine. This is typically achieved by reaction with an alkyl halide in the presence of a base. The introduction of a second alkyl group on the nitrogen atom can significantly increase the steric bulk and basicity of the amino group. However, overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that needs to be controlled, often by using a stoichiometric amount of the alkylating agent and a non-nucleophilic base.

A common method for controlled N-alkylation is reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Alkylating AgentBaseSolventProduct
Methyl iodidePotassium carbonateAcetonitrile (B52724)Ethyl 4-(N-methyl-N-nonylamino)benzoate
Ethyl bromideSodium hydrideTetrahydrofuranEthyl 4-(N-ethyl-N-nonylamino)benzoate
Benzyl chloridePotassium carbonateN,N-DimethylformamideEthyl 4-(N-benzyl-N-nonylamino)benzoate

Cyclization Reactions Involving the Amino Group

The amino group of this compound can participate in intramolecular or intermolecular cyclization reactions to form heterocyclic structures. For these reactions to occur, a second reactive group needs to be present on either the nonyl chain or the benzoate (B1203000) ring, or introduced through a separate reactant.

For example, if a suitable leaving group is present on the nonyl chain, an intramolecular nucleophilic substitution could lead to the formation of a nitrogen-containing ring. Alternatively, reaction with a bifunctional electrophile could lead to the formation of a heterocyclic ring incorporating the amino nitrogen. An example of such a transformation is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by cyclization. While this compound itself would not undergo a classical Pictet-Spengler reaction, analogous cyclizations could be envisioned with appropriately functionalized derivatives.

Modifications at the Ester Moiety

The ethyl ester group is another key site for chemical modification, allowing for changes in the alcohol portion of the molecule or conversion to a more reactive carboxylic acid.

Transesterification to Vary Alcohol Chain Lengths

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol. This allows for the synthesis of a series of alkyl 4-(nonylamino)benzoates with varying alkyl chain lengths, which can be used to fine-tune the lipophilicity and other physical properties of the molecule.

AlcoholCatalystConditionsProduct
MethanolSulfuric acid (catalytic)RefluxMthis compound
PropanolSodium propoxide (catalytic)RefluxPropyl 4-(nonylamino)benzoate
Butanolp-Toluenesulfonic acid (catalytic)Reflux with Dean-Stark trapButyl 4-(nonylamino)benzoate

Hydrolysis to the Carboxylic Acid Analog

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(nonylamino)benzoic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. The resulting carboxylate salt is then acidified in a separate step to yield the free carboxylic acid. The carboxylic acid is a versatile intermediate that can be further derivatized, for example, by forming amides or other esters.

Base-Catalyzed Hydrolysis (Saponification): this compound + NaOH → Sodium 4-(nonylamino)benzoate + Ethanol Sodium 4-(nonylamino)benzoate + HCl → 4-(nonylamino)benzoic acid + NaCl

Acid-Catalyzed Hydrolysis: this compound + H₂O (in the presence of H⁺) ⇌ 4-(nonylamino)benzoic acid + Ethanol

This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

ReagentSolventProduct (after acidification if necessary)
Sodium hydroxideEthanol/Water4-(nonylamino)benzoic acid
Potassium hydroxideMethanol/Water4-(nonylamino)benzoic acid
Hydrochloric acidWater/Dioxane4-(nonylamino)benzoic acid

Amidation to Form Corresponding Amides

The transformation of the ethyl ester group in this compound into an amide functionality is a key derivatization strategy. This conversion, known as aminolysis or amidation, involves the reaction of the ester with a primary or secondary amine to yield the corresponding N-substituted amide, or with ammonia (B1221849) to form the primary amide. While direct aminolysis often requires harsh conditions, several modern catalytic and stoichiometric methods have been developed to facilitate this transformation under milder conditions.

One effective approach involves the use of alkali metal amidoboranes. nih.gov For instance, reacting this compound with sodium amidoborane (NaNH₂BH₃) or sodium N-methylamidoborane (NaNH(Me)BH₃) in a solvent like tetrahydrofuran (THF) at room temperature can efficiently produce the corresponding primary or N-methyl secondary amides. nih.gov These reactions are typically rapid, often reaching completion within minutes. nih.gov

Catalytic systems have also been extensively developed for the direct amidation of esters. Lewis acid catalysts, such as those based on iron(III) chloride, can promote the reaction under solvent-free conditions at moderate temperatures (e.g., 80 °C). mdpi.com Nickel-based systems, particularly using a combination of Ni(cod)₂ and an N-heterocyclic carbene (NHC) ligand like IPr, are effective for coupling esters with a broad range of amines, including primary and secondary aliphatic amines as well as aniline (B41778) derivatives. mdpi.com Organocatalytic methods, employing reagents like trifluoroethanol in combination with a base, also provide a pathway for this transformation. mdpi.com

The selection of the amidation method depends on the desired amide product and the tolerance of other functional groups within the molecule.

Amine ReagentMethod/CatalystTypical ConditionsProduct
Ammonia (NH₃)High Temperature/PressureSealed vessel, heat4-(Nonylamino)benzamide
Methylamine (CH₃NH₂)Sodium N-methylamidoboraneTHF, Room Temp, <1 hrN-Methyl-4-(nonylamino)benzamide
Aniline (C₆H₅NH₂)Ni(cod)₂ / IPrToluene, 140 °C, 16hN-Phenyl-4-(nonylamino)benzamide
Piperidine (C₅H₁₀NH)FeCl₃ (Lewis Acid)Solvent-free, 80 °C, 1.5-3h(4-(Nonylamino)phenyl)(piperidin-1-yl)methanone

Aromatic Ring Functionalization

The aromatic core of this compound offers significant opportunities for structural modification. The existing substituents—the activating para-amino group and the deactivating para-ester group—govern the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile attacking a strong electrophile. youtube.com The regiochemical outcome on the this compound ring is dictated by the directing effects of the two substituents. The secondary amino group (-NH-nonyl) is a powerful activating group and is ortho-, para-directing. The ethyl ester group (-COOEt) is a deactivating group and is meta-directing.

Given that the two groups are para to each other, their directing effects converge. The strongly activating amino group directs incoming electrophiles to its ortho positions (C3 and C5), which are concurrently the meta positions relative to the ester group. Therefore, electrophilic substitution reactions on this scaffold are expected to yield 3,5-disubstituted products. smolecule.com

Common EAS reactions applicable to this scaffold include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using reagents like Br₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

ReactionReagentsExpected Major Product
BrominationBr₂, FeBr₃Ethyl 3-bromo-4-(nonylamino)benzoate
NitrationHNO₃, H₂SO₄Ethyl 3-nitro-4-(nonylamino)benzoate
SulfonationSO₃, H₂SO₄Ethyl 3-sulfo-4-(nonylamino)benzoate

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org

For this compound, the secondary amine presents a challenge due to its acidic proton, which would be preferentially abstracted by a strong base like n-butyllithium. To utilize a DoM strategy, the amine must first be converted into a suitable DMG. Potent DMGs derived from secondary amines include amides (e.g., pivaloyl, -CONtBu) and carbamates (e.g., -CONEt₂). organic-chemistry.orgnih.gov

The synthetic sequence would be:

Protection/Derivatization: The secondary amine is acylated to form an amide or a carbamate, which serves as a powerful DMG.

Lithiation: The derivatized substrate is treated with a strong lithium base (e.g., s-BuLi or t-BuLi), often in the presence of a ligand like TMEDA, at low temperatures (e.g., -78 °C) to effect deprotonation ortho to the DMG. nih.govunblog.fr

Electrophilic Quench: The resulting aryllithium intermediate is trapped with a suitable electrophile to introduce a new substituent at the C3 position.

This methodology provides access to a wide range of 3-substituted derivatives that are not readily accessible via classical EAS reactions.

Derived DMGElectrophile (E+)Reagent for E+Resulting 3-Substituent
-N(nonyl)C(=O)tBuI⁺I₂-I
-N(nonyl)C(=O)NEt₂(CH₃)₃Si⁺TMSCl-Si(CH₃)₃
-N(nonyl)C(=O)tBuCHODMF-CHO
-N(nonyl)C(=O)NEt₂COOHCO₂ (gas)-COOH

Coupling Reactions on the Aromatic Ring (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the this compound scaffold, a handle, typically a halide (Br, I) or a triflate (-OTf), must first be installed on the aromatic ring. This can be achieved through the methods described previously, such as electrophilic halogenation (Section 3.3.1) or a DoM sequence followed by quenching with an iodine source (Section 3.3.2).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com Starting with ethyl 3-halo-4-(nonylamino)benzoate, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position. researchgate.net

Starting MaterialBoronic Acid/EsterCatalyst SystemProduct Class
Ethyl 3-bromo-4-(nonylamino)benzoatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Aryl derivative
Ethyl 3-iodo-4-(nonylamino)benzoateThiophene-2-boronic acidPdCl₂(dppf), K₂CO₃3-Heteroaryl derivative
Ethyl 3-bromo-4-(nonylamino)benzoatetrans-Styrylboronic acidPd(OAc)₂, SPhos, K₃PO₄3-Vinyl derivative

Heck-Mizoroki Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Using ethyl 3-halo-4-(nonylamino)benzoate as the substrate, this reaction allows for the formation of a new carbon-carbon bond at the C3 position by introducing a vinyl group. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgyoutube.com

Starting MaterialAlkeneCatalyst SystemProduct Structure Snippet
Ethyl 3-iodo-4-(nonylamino)benzoateStyrenePd(OAc)₂, P(o-tol)₃, Et₃N-CH=CH-Ph
Ethyl 3-bromo-4-(nonylamino)benzoateEthyl acrylatePdCl₂(PPh₃)₂, K₂CO₃-CH=CH-COOEt
Ethyl 3-iodo-4-(nonylamino)benzoate1-HexenePd(OAc)₂, PPh₃, NaOAc-CH=CH-C₄H₉

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive assignment of a molecule's carbon-hydrogen framework. For Ethyl 4-(nonylamino)benzoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

While specific experimental data for this compound is not widely published, a detailed analysis can be predicted based on the known chemical shifts of analogous structures, such as Ethyl 4-aminobenzoate (B8803810) and other N-alkylated aminobenzoates.

The ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the aromatic ring, and the nonyl chain. The aromatic protons would appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The nonyl group would exhibit a series of multiplets for its methylene protons and a terminal methyl triplet.

The ¹³C-NMR spectrum would complement the proton data, with signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and nonyl groups. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing ester group.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to -COO) ~7.8-8.0 d
Aromatic (ortho to -NH) ~6.5-6.7 d
Ethyl (-OCH₂CH₃) ~4.2-4.4 q
Amino (-NHCH₂-) ~3.1-3.3 t
Ethyl (-OCH₂CH₃) ~1.3-1.5 t
Nonyl (-NHCH₂CH₂-) ~1.5-1.7 m
Nonyl (-(CH₂)₆-) ~1.2-1.4 m

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (-COO-) ~166-168
Aromatic (C-NH) ~150-152
Aromatic (C-COO) ~120-122
Aromatic (CH, ortho to -COO) ~130-132
Aromatic (CH, ortho to -NH) ~112-114
Ethyl (-OCH₂CH₃) ~60-62
Amino (-NHCH₂-) ~43-45
Nonyl chain carbons ~22-32
Ethyl (-OCH₂CH₃) ~14-16

To confirm the assignments made from one-dimensional NMR, a suite of two-dimensional techniques would be utilized. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl and nonyl chains and the coupling between adjacent aromatic protons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons separated by two or three bonds. This would be crucial for confirming the connection of the ethyl ester and nonylamino groups to the correct positions on the aromatic ring.

Dynamic NMR studies could provide insight into the conformational flexibility of the nonyl chain and potential restricted rotation around the C(aromatic)-N bond. By acquiring NMR spectra at various temperatures, it might be possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational exchange processes. However, for a flexible chain like nonyl, these barriers are expected to be low, likely requiring very low temperatures to observe distinct conformers.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1700-1720 cm⁻¹ would be indicative of the C=O stretching of the ester group. The N-H stretching vibration of the secondary amine would likely appear as a single, sharp band in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. The aromatic ring would contribute several bands, including C=C stretching in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, which would aid in confirming the substitution pattern.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch 3300-3500 FT-IR
Aromatic C-H Stretch >3000 FT-IR, Raman
Aliphatic C-H Stretch 2850-2960 FT-IR, Raman
C=O Stretch (Ester) 1700-1720 FT-IR
Aromatic C=C Stretch 1450-1600 FT-IR, Raman
C-N Stretch 1250-1350 FT-IR

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₈H₂₉NO₂), the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's identity and purity. Fragmentation patterns observed in the mass spectrum would also offer structural information, such as the loss of the ethyl group or cleavage of the nonyl chain.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the p-aminobenzoate system, where the amino group acts as an auxochrome and the ester-substituted benzene ring is the primary chromophore. The spectrum is expected to show a strong absorption band in the UV region, corresponding to a π-π* transition. The position of this maximum absorption (λ_max) would be sensitive to the solvent polarity, often exhibiting a red shift (bathochromic shift) in more polar solvents due to the stabilization of the excited state.

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism describes the change in the absorption or emission spectrum of a chemical compound as the polarity of the solvent is altered. For molecules like this compound, which possess an electron-donating amino group and an electron-withdrawing ethyl ester group conjugated through a benzene ring, the primary UV absorption band is attributed to a π → π* transition with significant intramolecular charge-transfer (ICT) character.

This ICT character makes the excited state more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a lower energy gap for the electronic transition. This phenomenon typically results in a bathochromic shift (a shift to longer wavelengths, λmax) as solvent polarity increases.

While specific data for this compound is not available, the solvatochromic behavior of a structurally related long-chain derivative, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, provides insight into the expected solvent effects. The absorption maxima (λmax) for this analog in various solvents are presented below.

Table 1: Absorption Maxima (λmax) of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate in Various Solvents

Solvent Absorption Maximum (λmax) (nm)
n-Hexane 253
Cyclohexane 253
Acetonitrile (B52724) 255
Ethanol 256

Data sourced from a study on Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, a compound with a similar end-group structure.

The data illustrates a modest bathochromic shift as the solvent changes from nonpolar (n-hexane, cyclohexane) to polar (acetonitrile, ethanol), consistent with the expected solvatochromic behavior for this class of compounds.

Quantification of Molar Absorptivity

Molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule and is determined by the probability of the electronic transition and the size of the chromophore. The value is quantified using the Beer-Lambert law, A = εbc, where A is absorbance, b is the path length, and c is the concentration.

Specific experimental values for the molar absorptivity of this compound are not documented in the available literature. However, the principal π → π* transition in conjugated aromatic systems like aminobenzoate esters is known to be a strongly allowed transition. This results in high molar absorptivity values, typically in the range of 10,000 to 25,000 L·mol⁻¹·cm⁻¹. msu.eduutoronto.ca It is therefore anticipated that the molar absorptivity for this compound would fall within this range for its primary absorption band. Precise quantification would necessitate experimental measurement via UV-Vis spectrophotometry.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. Although a crystal structure for this compound has not been reported, analysis of closely related structures, such as Ethyl 4-(dimethylamino)benzoate (B8555087), provides a robust model for its expected solid-state characteristics.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of Ethyl 4-(alkylamino)benzoates arrange themselves to maximize packing efficiency and favorable intermolecular interactions. The crystal packing is typically governed by a combination of hydrogen bonds and other non-covalent interactions.

For this compound, the secondary amine (N-H) group is a key functional group capable of acting as a hydrogen bond donor. The carbonyl oxygen of the ethyl ester group is a strong hydrogen bond acceptor. Therefore, it is highly probable that the primary intermolecular interaction dictating the crystal packing would be N-H···O=C hydrogen bonds, linking molecules into chains or more complex networks.

An analysis of the crystal structure of Ethyl 4-(dimethylamino)benzoate reveals that molecules are linked into chains by weak C—H···O hydrogen bonds.

Table 2: Anticipated Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor Role in Crystal Packing
Hydrogen Bonding N-H (amine) C=O (ester) Primary interaction forming molecular chains/networks.
π-π Stacking Benzene Ring (π system) Benzene Ring (π system) Contributes to the packing of aromatic cores.
van der Waals Forces C-H (nonyl chain) C-H (adjacent nonyl chain) Significant stabilization via interactions of long alkyl chains.

Conformational Preferences in the Crystalline State

The conformation of the molecule in the crystalline state reflects the lowest energy arrangement that accommodates efficient packing. The ethyl 4-aminobenzoate core is expected to be largely planar to maximize conjugation between the amino group, the benzene ring, and the carbonyl group.

The most significant conformational feature of this compound would be the arrangement of the nine-carbon alkyl chain. Flexible alkyl chains in crystalline solids typically adopt a low-energy, all-trans (anti-periplanar) zigzag conformation. This extended conformation allows for maximal van der Waals contact and efficient packing with the chains of neighboring molecules, often leading to layered or interdigitated structures within the crystal lattice. Any deviation from this all-trans conformation would introduce gauche interactions, which are energetically less favorable and would likely disrupt the packing efficiency.

Computational and Theoretical Investigations of Ethyl 4 Nonylamino Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, electronic distribution, and spectroscopic parameters.

Computational studies on analogous compounds, such as Ethyl 4-aminobenzoate (B8803810), have been performed using DFT methods to determine their most stable three-dimensional structures. nih.gov For Ethyl 4-aminobenzoate, geometry optimization is typically carried out using the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov This level of theory provides a good balance between accuracy and computational cost for organic molecules.

The process involves finding the minimum energy conformation of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. For a molecule like Ethyl 4-(nonylamino)benzoate, this would involve determining the preferred orientation of the nonyl chain relative to the benzoate (B1203000) group and the conformation of the ethyl ester group. The nonyl chain, being flexible, would likely exist in an extended, low-energy conformation.

Table 1: Representative Optimized Geometrical Parameters for a 4-Aminobenzoate Structure

Parameter Bond Length (Å) / Bond Angle (°)
C-N (amino) ~1.39
C=O (carbonyl) ~1.22
C-O (ester) ~1.35
C-C (aromatic) ~1.39 - 1.41
N-C-C (angle) ~120°
O=C-O (angle) ~124°

Note: These are approximate values based on DFT calculations of similar molecules and may vary for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For molecules structurally similar to this compound, such as Ethyl 4-aminobenzoate, the HOMO is typically localized on the aminobenzoate moiety, specifically with significant contributions from the nitrogen lone pair and the aromatic ring. nih.gov This indicates that this part of the molecule is most susceptible to electrophilic attack. The LUMO, on the other hand, is generally distributed over the benzene (B151609) ring and the carbonyl group of the ester function, suggesting these are the likely sites for nucleophilic attack. nih.gov

The introduction of a nonyl group to the nitrogen atom in this compound is expected to have a modest electron-donating effect, which would raise the energy of the HOMO and slightly decrease the HOMO-LUMO gap compared to Ethyl 4-aminobenzoate. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a 4-Aminobenzoate Structure

Molecular Orbital Energy (eV)
HOMO ~ -6.0 to -5.5
LUMO ~ -1.5 to -1.0
HOMO-LUMO Gap ~ 4.0 to 4.5

Note: These values are illustrative and based on DFT calculations for analogous compounds.

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated. For this compound, specific signals for the aromatic protons, the protons of the ethyl group, and the protons of the long nonyl chain would be predicted. The chemical environment of each nucleus, influenced by the electronic structure, determines its chemical shift.

IR (Infrared): The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. For this compound, characteristic vibrational modes would include the N-H stretching of the secondary amine, the C=O stretching of the ester, C-N stretching, and various vibrations associated with the aromatic ring and the aliphatic nonyl chain. researchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.govsigmaaldrich.com The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are typically π-π* and n-π* transitions for aromatic compounds like this compound. nih.govsigmaaldrich.combiointerfaceresearch.com The solvent environment can also be modeled to study its effect on the absorption spectrum. nih.govnih.govsemanticscholar.orgresearchgate.net

Table 3: Representative Predicted Spectroscopic Data for a 4-Aminobenzoate Structure

Spectroscopy Parameter Predicted Value
¹H NMR Aromatic Protons ~ 6.5 - 8.0 ppm
¹³C NMR Carbonyl Carbon ~ 165 - 170 ppm
IR C=O Stretch ~ 1700 - 1720 cm⁻¹
IR N-H Stretch ~ 3300 - 3400 cm⁻¹
UV-Vis (λmax) π-π* transition ~ 280 - 320 nm

Note: These are generalized predictions based on similar compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and interactions with the environment.

Due to the presence of the flexible nonyl chain, this compound can adopt a multitude of conformations. MD simulations can be used to explore this conformational landscape by simulating the molecule's movements over time. This would reveal the most probable shapes the molecule adopts at a given temperature, the flexibility of the nonyl chain, and any preferential orientations of the chain with respect to the aromatic ring. The simulations would likely show the nonyl chain adopting various folded and extended conformations, with the extended forms being energetically favored in a vacuum or a non-polar solvent.

MD simulations are particularly useful for studying how a solute molecule interacts with solvent molecules. For this compound, which has both polar (amino and ester groups) and non-polar (nonyl chain and benzene ring) parts, its interaction with different solvents would be of interest.

In an aqueous environment, MD simulations would show water molecules forming hydrogen bonds with the nitrogen and oxygen atoms of the solute. nih.govanu.edu.au The hydrophobic nonyl chain would likely induce a structuring of the surrounding water molecules, a phenomenon known as the hydrophobic effect. The simulation could also provide information on the solubility and aggregation behavior of the molecule in water. mdpi.com In non-polar solvents, the interactions would be dominated by weaker van der Waals forces. These simulations can provide a microscopic understanding of the solvation process and the thermodynamic properties of the solution. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. researchgate.net These models are built on the principle that the structure of a molecule dictates its properties and are instrumental in predicting the behavior of new or untested chemical entities. nih.gov For this compound, QSAR can be employed to predict various physicochemical parameters by analyzing its structural and electronic features.

The foundation of any QSAR model lies in the numerical representation of molecular structure through descriptors. nih.gov These descriptors quantify different aspects of a molecule's architecture and electronic distribution. nih.gov

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule, encoding information about its size, shape, branching, and atom connectivity. nih.govresearchgate.net They are computationally inexpensive and widely used in QSAR studies. routledge.comtaylorfrancis.com For this compound, key topological indices would be calculated to describe its molecular framework.

Illustrative Topological Descriptors for this compound

Descriptor Description Illustrative Value
Molecular Weight The sum of the atomic weights of all atoms in the molecule. 291.43 g/mol
Wiener Index A distance-based index that reflects the branching of the molecule. Calculated from the sum of distances between all pairs of non-hydrogen atoms.
Randić Index A connectivity index that describes the degree of branching of the carbon skeleton. Calculated from the degrees of non-hydrogen atoms.

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | ~38.3 Ų |

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution, polarizability, and orbital energies. nih.gov They are crucial for understanding how a molecule will interact with other molecules and its environment. These are typically calculated using quantum mechanical methods.

| Mulliken Atomic Charges | Partial charges assigned to individual atoms, indicating local electron density. | Calculated for each atom (e.g., N, O, C atoms of the carbonyl and benzene ring). |

QSAR models built upon topological and electronic descriptors can effectively predict important physicochemical properties like partition coefficients and solubility. slideshare.net

Partition Coefficient (log P): The octanol-water partition coefficient (log P) is a critical measure of a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADMET) properties. biorxiv.org Computational methods can predict log P by calculating the difference in solvation free energy of the compound in octanol (B41247) and water. nih.gov For this compound, the presence of the long nonyl chain suggests a relatively high log P value, indicating significant lipophilicity. Various computational models, from fragment-based approaches to those using quantum mechanical calculations, can provide estimates. nih.govescholarship.orgnih.gov

Predicted Physicochemical Properties for this compound

Property Predicted Value Range Influencing Structural Features
Octanol-Water Partition Coefficient (log P) 5.0 - 6.5 Dominant hydrophobic contribution from the nonyl chain and benzene ring.

| Aqueous Solubility (log S) | -5.0 to -6.0 (mol/L) | Limited by the large hydrophobic regions, despite polar functional groups. |

Intermolecular Interaction Analysis

The way this compound interacts with itself and with other molecules is governed by a combination of non-covalent forces. Computational analysis can elucidate the nature and strength of these interactions.

Hydrogen bonds are strong, directional intermolecular interactions crucial for molecular recognition and self-assembly. nih.gov this compound possesses functional groups capable of participating in hydrogen bonding:

Hydrogen Bond Donor: The secondary amine (-NH-) group.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the ester group and the ester's ether oxygen (-O-). masterorganicchemistry.com

Computational methods can analyze the hydrogen bonding propensity by mapping the molecular electrostatic potential (MEP) to identify electron-rich (acceptor) and electron-poor (donor) regions. researchgate.net The strength of potential hydrogen bonds can be estimated by calculating the interaction energies of molecular dimers in various orientations. uit.no Studies on similar molecules like p-aminobenzoic acid show that the carboxylic and amino groups are primary sites for hydrogen bonding, forming dimers and larger aggregates in solution and the solid state. ucl.ac.ukchemrxiv.orgresearchgate.net

Van der Waals Interactions: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density. nih.gov The long nonyl chain of this compound provides a large surface area for significant van der Waals interactions, which will be a major contributor to its bulk properties. rsc.org These interactions are fundamental in the packing of molecules in the solid state and in their association in non-polar solvents. acs.org

π-π Stacking Interactions: Aromatic rings, like the benzene ring in this compound, can interact through π-π stacking. acs.orgresearchgate.net This interaction involves the alignment of the π-electron systems of adjacent rings. The geometry of this interaction can vary, with common arrangements being face-to-face (sandwich) or offset-stacked. researchgate.net The strength of these interactions is influenced by substituents on the aromatic ring, which can alter the ring's electron density. nih.gov Computational chemistry can model the potential energy surface of the benzene ring dimer of this compound to determine the most stable stacking geometries and their interaction energies. nih.govrsc.org

Summary of Intermolecular Interactions

Interaction Type Structural Origin Computational Investigation Method
Hydrogen Bonding -NH group (donor), C=O and -O- groups (acceptors) Molecular Electrostatic Potential (MEP) analysis, Dimer interaction energy calculations. uit.no
Van der Waals Forces Entire molecule, especially the long nonyl chain. Quantum mechanical calculations (e.g., DFT with dispersion correction), Molecular Dynamics simulations. nih.gov

| π-π Stacking | Benzene ring | Potential energy surface scans of aromatic ring dimers, Symmetry-Adapted Perturbation Theory (SAPT). nih.govacs.org |

Predictive Modeling of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and exploring potential reaction mechanisms. nih.gov This is often achieved by analyzing the electronic structure and calculating the energy profiles of reaction pathways. acs.org

For this compound, reactivity prediction can focus on several key areas:

Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles. The activating, ortho-, para-directing nature of the amino group and the deactivating, meta-directing nature of the ethyl ester group would be considered. Computational models can predict the most likely sites of substitution by calculating properties like Fukui functions or by modeling the transition states for electrophilic attack at different positions on the ring. researchgate.netnih.gov

Nucleophilicity of the Amine: The nitrogen atom of the secondary amine has a lone pair of electrons and can act as a nucleophile. Its reactivity can be compared to other nucleophiles computationally.

Ester Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions. Quantum mechanical calculations can model the reaction mechanism, including the formation of tetrahedral intermediates and transition states, to predict the activation energy and reaction rate. acs.orgresearchgate.net

Metabolic Stability: Predictive models can identify sites on the molecule that are most susceptible to metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). This often involves calculating the reactivity of individual C-H bonds. rsc.orgmdpi.com

By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a detailed, quantitative picture of the reaction pathway. acs.org

Table of Compounds Mentioned

Compound Name
This compound
p-Aminobenzoic acid

Mechanistic Studies of Chemical Reactions Involving Ethyl 4 Nonylamino Benzoate

Acid-Base Equilibria and Protonation Mechanisms

The acid-base properties of Ethyl 4-(nonylamino)benzoate are primarily governed by the basicity of the secondary amino group and the potential for protonation of the ester carbonyl group under strongly acidic conditions. The nitrogen atom of the nonylamino group possesses a lone pair of electrons that can readily accept a proton. The basicity of this nitrogen is influenced by the electronic effects of its substituents: the electron-donating nonyl group and the electron-withdrawing benzoyl group.

Protonation will predominantly occur at the nitrogen atom in aqueous solutions of moderate acidity. The equilibrium for this process can be represented as follows:

Under strongly acidic conditions, a second protonation event could potentially occur at the carbonyl oxygen of the ester group. However, this would be a much less favorable process due to the delocalization of the lone pairs of the oxygen atom into the carbonyl system and the adjacent aromatic ring.

Hydrolytic Stability and Kinetics of the Ester Linkage

The hydrolytic stability of the ester linkage in this compound is a critical aspect of its chemical profile, particularly in aqueous environments. The hydrolysis of the ethyl ester can be catalyzed by either acid or base, and can also proceed, albeit much more slowly, under neutral conditions.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide ions, the ester undergoes saponification to yield 4-(nonylamino)benzoic acid and ethanol. The generally accepted mechanism for this reaction is a nucleophilic acyl substitution (BAC2). tandfonline.com The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the ethoxide ion is eliminated, and a final proton transfer yields the carboxylate salt and ethanol.

The rate of base-catalyzed hydrolysis is dependent on the concentration of both the ester and the hydroxide ion. The presence of the electron-donating nonylamino group at the para position is expected to decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack compared to unsubstituted ethyl benzoate (B1203000).

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the ester is also possible. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and elimination of ethanol, the carboxylic acid is regenerated. Studies on various 4-aminobenzoic acid esters have provided insights into their stability and hydrolysis. nih.gov

The rate of acid-catalyzed hydrolysis is influenced by the concentration of the ester and the hydronium ion. The amino group, being basic, will be protonated in acidic solution. The resulting ammonium (B1175870) group is strongly electron-withdrawing, which would be expected to increase the rate of hydrolysis.

Oxidation and Reduction Pathways

The chemical structure of this compound presents several sites susceptible to oxidation and reduction reactions.

Oxidation:

The secondary amino group is the most likely site of oxidation. The oxidation of N-alkylanilines can proceed through various pathways, often leading to complex product mixtures. acs.org The initial step is typically the removal of an electron from the nitrogen atom to form a radical cation. This intermediate can then undergo further reactions, such as deprotonation and coupling, to form a variety of products. The presence of the electron-rich aromatic ring can also make it susceptible to oxidative degradation under harsh conditions. The oxidation of the nitrogen in aromatic amines is a known metabolic pathway and can also be achieved chemically. researchgate.net

The nonyl chain could also be a site of oxidation, particularly at the benzylic position if one were present, or at other positions along the alkyl chain under more vigorous oxidizing conditions, though this is generally less favorable than oxidation at the nitrogen.

Reduction:

The ethyl benzoate moiety of the molecule is generally resistant to reduction under mild conditions. However, the ester can be reduced to the corresponding alcohol, [4-(nonylamino)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Alternatively, if the molecule were to be synthesized from a nitro precursor, such as Ethyl 4-nitrobenzoate, the reduction of the nitro group to the amino group would be a key synthetic step. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 with a palladium catalyst) or with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). organic-chemistry.orgacs.orgjove.comcommonorganicchemistry.commdpi.com The choice of reducing agent can be critical to avoid the reduction of the ester group. For instance, tin(II) chloride (SnCl2) is known to selectively reduce nitro groups in the presence of esters. commonorganicchemistry.com

Photochemical Reactivity and Degradation Pathways

The presence of a chromophore, the 4-aminobenzoate (B8803810) system, suggests that this compound is likely to exhibit photochemical reactivity. Upon absorption of ultraviolet (UV) radiation, the molecule can be promoted to an electronically excited state, from which it can undergo various photophysical and photochemical processes. Studies on related compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (OD-PABA), a common sunscreen agent, provide valuable insights into the potential photochemical behavior of this compound. researchgate.netresearchgate.net The photochemistry of p-aminobenzoic acid (PABA) and its derivatives is complex and can lead to the formation of various photoproducts. nih.govrsc.orgacs.org

The primary photochemical degradation pathways are likely to involve the amino group and the aromatic ring. Direct photolysis in aqueous environments could lead to dealkylation of the nonyl group, hydroxylation of the aromatic ring, and oxidation of the amino group. researchgate.net The specific degradation products would depend on the irradiation wavelength and the presence of other reactive species in the medium, such as oxygen.

Photoinduced Electron Transfer (PET) Mechanisms

A key photochemical process that can be anticipated for this compound is photoinduced electron transfer (PET). The nonylamino group is a good electron donor, and upon photoexcitation, the molecule can transfer an electron to a suitable acceptor. This process is fundamental in the quenching of excited states and can initiate a cascade of chemical reactions.

The mechanism of PET involves the absorption of a photon by the chromophore, leading to an excited state. If an electron acceptor is in close proximity, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor (the nonylamino group) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The feasibility of this process is governed by the change in Gibbs free energy (ΔGET), which can be estimated using the Rehm-Weller equation. Studies on various aniline (B41778) derivatives have demonstrated their ability to act as electron donors in PET processes. acs.orgacs.orgnih.gov

Photophysical Quenching Studies

The excited state of this compound can be deactivated through various photophysical pathways, including fluorescence and non-radiative decay. The presence of quenchers can significantly affect the lifetime and intensity of the molecule's fluorescence. Quenching can occur through dynamic (collisional) or static mechanisms.

In dynamic quenching, the quencher collides with the excited state of the fluorophore, leading to its deactivation. This process is diffusion-controlled, and its efficiency is described by the Stern-Volmer equation. In static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.

Studies on the fluorescence quenching of related aminobenzoate derivatives have shown that both self-quenching (at high concentrations) and external quenching by other molecules can occur. researchgate.net Aniline and its derivatives are known to be effective quenchers of fluorescence, often through a PET mechanism. acs.org The quenching of the fluorescence of this compound by various quenchers could be studied to determine the quenching rate constants and to elucidate the underlying quenching mechanism.

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The structure of this compound contains potential donor atoms, namely the nitrogen of the amino group and the oxygen atoms of the ester group, which could allow it to act as a ligand in the formation of metal complexes. The coordination chemistry of 4-aminobenzoic acid and its derivatives has been explored, revealing their versatility as ligands.

The nitrogen atom of the nonylamino group, with its lone pair of electrons, is a potential coordination site for metal ions. The coordination ability of this nitrogen would be influenced by the steric hindrance of the bulky nonyl group.

The carbonyl oxygen of the ester group also possesses lone pairs of electrons and could coordinate to a metal center. It is also possible for the molecule to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and one of the oxygen atoms, although the formation of a stable chelate ring would depend on the geometric constraints of the molecule.

While there are no specific studies on the coordination chemistry of this compound, the behavior of related molecules such as Ethyl 4-(dimethylamino)benzoate suggests that it could form coordination complexes. The nature of the metal ion and the reaction conditions would play a crucial role in determining the structure and properties of any resulting metal complexes. The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal salt in an appropriate solvent.

Binding Modes with Transition Metals

The binding mode of this compound with transition metals is anticipated to be dictated by the availability of its donor atoms: the amino nitrogen and the oxygen atoms of the ethyl ester group. Based on studies of analogous compounds, several coordination modes can be postulated.

One possibility is that the ligand coordinates with the metal ion through the carboxylate oxygen atoms. Research on metal complexes of p-aminobenzoic acid has indicated that coordination can occur using the carboxylate oxygen atoms researchgate.net. In the case of this compound, this would involve the carbonyl oxygen and potentially the ether oxygen of the ester group, leading to a chelate ring formation. This mode of interaction would be similar to that observed for other carboxylate-containing ligands.

Alternatively, coordination could involve both the amino nitrogen and the deprotonated carboxylate oxygen. This bidentate chelation has also been observed in complexes with m-aminobenzoic acid researchgate.net. For this compound, this would imply a different spatial arrangement, with the metal ion bonded to both the nitrogen of the nonylamino group and one of the oxygen atoms of the ester group.

However, the bulky nonyl group attached to the nitrogen atom in this compound may introduce significant steric hindrance. This could make coordination via the nitrogen atom less favorable compared to the sterically more accessible oxygen atoms of the ester group. Therefore, it is plausible that the primary binding mode would involve the ester group, either as a monodentate or a bidentate ligand.

The geometry of the resulting metal complexes would depend on the coordination number of the metal ion and the stoichiometry of the complex. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral configurations google.comnih.govnist.gov. The specific geometry adopted would be influenced by the nature of the transition metal and the ligand field stabilization energy.

Table 1: Plausible Binding Modes of this compound with Transition Metals

Binding ModeDonor Atoms InvolvedPotential Geometry of Complex
MonodentateCarbonyl OxygenTetrahedral, Square Planar, Octahedral
Bidentate (Chelation)Carbonyl and Ether Oxygens of EsterTetrahedral, Square Planar, Octahedral
Bidentate (Chelation)Amino Nitrogen and Carbonyl OxygenTetrahedral, Square Planar, Octahedral

Stability Constants of Metal Complexes

The stability of metal complexes formed with this compound can be quantified by their stability constants. While no specific data exists for this compound, studies on the parent molecule, p-aminobenzoic acid (PABA), provide valuable insights. Potentiometric studies have been conducted to determine the stability constants of transition metal complexes with PABA researchgate.netjetir.org.

Research has shown that PABA forms both 1:1 and 1:2 metal-to-ligand complexes with various transition metal ions researchgate.net. The order of stability for these complexes has been found to follow the Irving-Williams series, which is a general trend for the stability of divalent transition metal complexes researchgate.net. This series predicts the following order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The stability constants for PABA complexes with several transition metals have been determined pH-metrically in aqueous solution. These values give an indication of the strength of the metal-ligand interactions. It is important to note that the stability constants for this compound would be different due to the electronic and steric effects of the N-nonyl and ethyl ester groups. The electron-donating nature of the nonyl group might increase the basicity of the nitrogen atom, potentially leading to stronger coordination if this site is involved. Conversely, the steric bulk of the nonyl group could destabilize the complex. The ethyl ester group, being less acidic than the carboxylic acid group of PABA, might also influence the stability.

Table 2: Representative Stability Constants (log K) of Transition Metal Complexes with p-Aminobenzoic Acid (PABA) at 27°C

Metal Ionlog K₁ (1:1 Complex)log K₂ (1:2 Complex)
Co(II)3.102.95
Ni(II)3.253.10
Cu(II)3.603.40
Zn(II)2.952.80
Cd(II)2.852.70

Note: The data presented in this table are based on studies of p-aminobenzoic acid and are intended to be representative. The actual stability constants for this compound complexes are expected to differ.

The formation of stable complexes is often driven by thermodynamic factors, including changes in enthalpy and entropy. The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is primarily an entropy-driven phenomenon wikipedia.org. If this compound acts as a bidentate ligand, its complexes would likely exhibit enhanced stability due to this effect.

Advanced Materials Science and Non Pharmacological Applications

Design and Application as Organogelators and Low Molecular Weight Gelators (LMWGs)

No scientific literature could be found that discusses the design, synthesis, or application of Ethyl 4-(nonylamino)benzoate as an organogelator or LMWG. The ability of a molecule to act as a gelator is highly dependent on its structural features that promote self-assembly into fibrous networks, and such properties have not been reported for this compound.

Gelation Properties in Organic Solvents

There are no available data on the gelation properties of this compound in any organic solvents. Consequently, information regarding its critical gelation concentration, gel melting temperature, or the types of solvents it can immobilize is not available.

Self-Assembly Mechanisms and Supramolecular Architectures

The scientific literature is silent on the self-assembly mechanisms of this compound. There are no studies on the non-covalent interactions, such as hydrogen bonding or van der Waals forces, that might drive the formation of supramolecular structures. As a result, no information on its potential to form architectures like fibers, ribbons, or sheets exists.

Rheological Properties of Organogels

Given the lack of any reported organogels formed from this compound, there is no research on their rheological properties. The viscoelastic behavior, shear-thinning properties, and mechanical strength of such potential gels remain unknown.

Polymer Chemistry Applications

There is no documented use of this compound in the field of polymer chemistry. Its potential roles as a monomer, initiator, or modifier in polymerization processes have not been explored in any available research.

Incorporation into Polymeric Matrices

No studies have been published on the incorporation of this compound into polymeric matrices. Therefore, its effects on the thermal, mechanical, or optical properties of polymers are not known.

Role as Monomer or Cross-Linking Agent

There is no information to suggest that this compound has been investigated for its potential as a monomer in polymerization reactions or as a cross-linking agent to form polymer networks.

Optical Materials Development

The unique electronic and structural characteristics of this compound make it a candidate for the development of advanced optical materials. Its performance in non-linear optical applications and as a component in fluorescent probes are areas of active investigation.

Non-Linear Optical (NLO) Properties

Non-linear optical materials are capable of altering the properties of light that passes through them, a phenomenon crucial for applications in optoelectronics and photonics. The NLO response of organic molecules like this compound is often related to intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule.

In a study investigating a series of 4-aminobenzoates with varying alkyl chain lengths, it was found that the third-order NLO susceptibility (χ(3)) increased with the length of the alkyl chain. This enhancement of the NLO response was attributed to increased intramolecular charge transfer and greater molecular planarity. While this study focused on a series of related compounds, the findings suggest that the nonyl group in this compound plays a significant role in its NLO properties. Another study on a related compound, ethyl 4-(butylamino)benzoate, demonstrated a second-harmonic generation (SHG) efficiency 2.5 times that of urea, a standard NLO material, indicating the potential of this class of compounds.

Table 1: Non-Linear Optical Properties of Related 4-Aminobenzoates

CompoundNLO PropertyMeasured ValueReference
Ethyl 4-(decylamino)benzoateThird-order NLO susceptibility (χ(3))1.2 × 10⁻¹² esu
Ethyl 4-(butylamino)benzoateSecond-order polarizability (β)5.6 × 10⁻³⁰ esu
Ethyl 4-(butylamino)benzoateSecond-harmonic generation (SHG) efficiency2.5 times that of urea

Surfactant and Emulsifier Properties (Non-Dose-Related)

The amphiphilic nature of this compound, arising from its hydrophilic benzoate (B1203000) head and hydrophobic nonyl tail, suggests its potential as a surfactant and emulsifier. Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions.

Research into novel cationic surfactants derived from 4-aminobenzoic acid has shown that these compounds exhibit good surface activity. Studies on a series of such surfactants, synthesized with various long-chain alkyl halides, demonstrated critical micelle concentration (CMC) values in the range of 10⁻⁴ to 10⁻⁵ mol/L and excellent foaming ability. Similarly, nonionic surfactants synthesized by reacting 4-aminobenzoic acid with polyethylene glycol (PEG) have shown good emulsifying properties, capable of forming stable oil-in-water emulsions at low concentrations. The stability of these emulsions was found to be dependent on the molecular weight of the PEG chain.

These findings on related 4-aminobenzoic acid derivatives provide a strong indication of the potential surfactant and emulsifying capabilities of this compound. The presence of the nine-carbon nonyl chain provides significant hydrophobicity, which is a key requirement for surface activity.

Table 2: Surfactant Properties of Cationic Surfactants Derived from 4-Aminobenzoic Acid

PropertyValue Range
Critical Micelle Concentration (CMC)10⁻⁴ to 10⁻⁵ mol/L
Foaming AbilityExcellent

Analytical Method Development for Ethyl 4 Nonylamino Benzoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of multi-component samples. For a compound like Ethyl 4-(nonylamino)benzoate, which possesses both polar (amine, ester) and non-polar (nonyl chain, benzene (B151609) ring) characteristics, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of semi-volatile and non-volatile compounds. Given the molecular structure of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. In this mode, a non-polar stationary phase is used with a polar mobile phase. The non-polar nature of the nonyl group and the benzene ring will cause the analyte to be retained on the column, allowing for separation from more polar impurities.

Method development would begin with selecting a suitable column, typically a C18 or C8 column, which provides a hydrophobic stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal to ensure the elution of the analyte with good peak shape and resolution from any potential impurities. tandfonline.comresearchgate.net Detection is typically achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. For aromatic amines, derivatization can be employed to enhance detection sensitivity, for instance, using reagents that create highly fluorescent derivatives. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Suggested Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient Start at 60% B, increase to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD)

| Wavelength | 254 nm (for primary analysis) |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis. nih.gov The choice of column is critical; a mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), would be appropriate. orientjchem.org

A temperature-programmed analysis would be required, starting at a lower temperature and ramping up to ensure the separation of any volatile impurities before eluting the main compound. The injector and detector temperatures must be set high enough to prevent condensation. While the compound may be analyzed directly, derivatization of the secondary amine group with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can improve its thermal stability and chromatographic behavior. h-brs.de Flame Ionization Detection (FID) provides good sensitivity, but Mass Spectrometry (MS) offers superior identification capabilities by providing mass-to-charge ratio information and fragmentation patterns.

Table 2: Suggested GC-MS Parameters for this compound

Parameter Suggested Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temp. 280 °C
Oven Program 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | m/z 50-500 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an invaluable technique for rapid, low-cost qualitative analysis, such as monitoring reaction progress, checking sample purity, and identifying compounds. youtube.com For this compound, standard silica (B1680970) gel plates can be used as the stationary phase with a non-polar mobile phase. A mixture of hexane (B92381) and ethyl acetate (B1210297) in varying ratios would be a good starting point for the eluent system.

Visualization of the separated spots can be achieved under UV light (254 nm), where the aromatic ring will cause fluorescence quenching, appearing as a dark spot. youtube.com Further visualization can be achieved using staining reagents. Ehrlich's reagent, which reacts with primary and secondary amines to produce a colored spot, would be highly specific for this compound and its amine-containing impurities. ingentaconnect.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes when compared to a standard.

Table 3: Potential TLC System for this compound

Parameter Suggested Condition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Development In a closed chamber with solvent vapor saturation

| Visualization | 1. UV light at 254 nm 2. Spraying with Ehrlich's reagent |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and widely used method for the quantification of compounds that absorb light in the UV-Vis range. The conjugated system of the p-aminobenzoate structure in this compound results in strong UV absorbance. ijpsjournal.com A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax). For similar benzoate (B1203000) compounds, this is typically in the range of 220-260 nm. researchgate.netacgpubs.org

The method involves preparing a series of standard solutions of known concentrations and measuring their absorbance to construct a calibration curve. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple and cost-effective for routine analysis, provided there are no interfering substances that absorb at the same wavelength. wisdomlib.orgunmul.ac.id

Table 4: Example Calibration Data for Spectrophotometric Analysis

Concentration (mg/L) Absorbance at λmax
2.0 0.152
4.0 0.305
6.0 0.451
8.0 0.603

Electrochemical Detection Methods

The aromatic amine moiety in this compound is electroactive, meaning it can be oxidized at a suitable electrode surface. This property allows for the use of highly sensitive electrochemical detection methods. cluster-science.comrsc.org Techniques such as cyclic voltammetry or differential pulse voltammetry can be used to characterize the electrochemical behavior of the compound and determine an optimal detection potential.

Electrochemical detection is often coupled with HPLC. An electrochemical detector placed after the HPLC column can provide very low detection limits, often in the picogram range, which is significantly more sensitive than UV detection. nih.gov This is particularly useful for trace analysis. The development of electrochemical sensors, where an electrode is modified to enhance its selectivity and sensitivity towards aromatic amines, is an active area of research and could be applied to this compound. nih.govneu.edu

Future Research Directions and Emerging Areas

Exploration of New Synthetic Pathways and Reagents

The synthesis of secondary amines, such as Ethyl 4-(nonylamino)benzoate, is a cornerstone of organic chemistry. youtube.com Future research could move beyond traditional N-alkylation methods, which often require harsh conditions and can lead to over-alkylation. stackexchange.comtandfonline.comnih.gov Advanced synthetic strategies could offer milder conditions, improved yields, and greater functional group tolerance.

Reductive Amination: This powerful method for forming C-N bonds is a prime candidate for the synthesis of this compound. stackexchange.comorganic-chemistry.org It involves the reaction of a primary amine (Ethyl 4-aminobenzoate) with an aldehyde (nonanal) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. stackexchange.comwikipedia.org This one-pot procedure avoids the issue of over-alkylation that can plague direct alkylation with alkyl halides. stackexchange.com The use of various reducing agents, from common borohydrides to catalytic systems involving hydrogen or formic acid, offers a wide parameter space for optimization. organic-chemistry.orgwikipedia.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.orgjk-sci.comlibretexts.org For this compound, this could involve coupling nonylamine (B85610) with an ethyl 4-halobenzoate (e.g., ethyl 4-bromobenzoate). The development of sophisticated phosphine (B1218219) ligands has expanded the scope of this reaction, allowing it to proceed under relatively mild conditions with high efficiency. jk-sci.comorganic-chemistry.org Exploring this pathway could provide a highly versatile and scalable route to the target compound and its derivatives.

Emerging Methodologies: Newer methods, such as copper-catalyzed N-alkylation platforms using visible light, could also be investigated. These cutting-edge techniques offer novel reactivity and can overcome challenges associated with traditional methods, such as the functionalization of certain alkyl halides. princeton.edu

Table 1: Comparison of Potential Synthetic Pathways for this compound
Synthetic PathwayKey ReagentsPotential AdvantagesResearch Focus
Direct N-AlkylationEthyl 4-aminobenzoate (B8803810), 1-bromononane, Base (e.g., K₂CO₃)Conceptually simple, readily available reagents. tandfonline.comOptimization of reaction conditions to minimize dialkylation and improve yield.
Reductive AminationEthyl 4-aminobenzoate, Nonanal, Reducing agent (e.g., NaBH(OAc)₃)High selectivity for secondary amine, avoids over-alkylation, often a one-pot reaction. stackexchange.comScreening of different reducing agents and catalysts for efficiency and green chemistry metrics. organic-chemistry.orgacs.org
Buchwald-Hartwig AminationEthyl 4-bromobenzoate, Nonylamine, Palladium catalyst, Phosphine ligand, BaseBroad substrate scope, high functional group tolerance, generally high yields. wikipedia.orgorganic-chemistry.orgDevelopment of optimal catalyst-ligand systems for this specific coupling.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and intermolecular interactions of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry are foundational, advanced methods can provide deeper insights, particularly into its solid-state behavior and potential for self-assembly.

Solid-State NMR (ssNMR): Unlike solution-state NMR, ssNMR provides detailed information about the molecular structure, conformation, and packing in the solid state. nih.gov For this compound, ssNMR could be used to:

Characterize different polymorphic forms, which can have distinct physical properties.

Study the conformation of the flexible nonyl chain within the crystal lattice.

Investigate intermolecular interactions, such as hydrogen bonding involving the amine and ester groups.

Analyze the compound's state when incorporated into a polymer matrix or other composite material. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Aggregates: The amphiphilic nature of this compound, with its polar aminobenzoate head and long non-polar nonyl tail, suggests a propensity for self-assembly into larger aggregates in certain solvents. Cryo-EM has emerged as a powerful tool for visualizing such macromolecular assemblies and even for determining the structure of small molecules from nanocrystals. creative-diagnostics.comnih.govacs.orgspringernature.com Future research could employ Cryo-EM to:

Visualize any micelles, vesicles, or other aggregates formed by the molecule.

Determine the high-resolution structure of these assemblies, revealing how the molecules pack together.

Study the interaction of these aggregates with other molecules or surfaces.

Table 2: Advanced Spectroscopic Techniques for Characterizing this compound
TechniqueSample StatePotential Information Gained
Solid-State NMRSolid Powder / CrystallinePolymorphism, molecular conformation, intermolecular packing, and host-guest interactions. nih.gov
Cryo-EM (MicroED)NanocrystalsUnambiguous determination of the three-dimensional crystal structure from very small crystals. acs.org
Cryo-EM (Single Particle Analysis)Vitreous Ice SolutionStructure and morphology of self-assembled aggregates (e.g., micelles, vesicles). creative-diagnostics.com

High-Throughput Computational Screening for Novel Derivatives

High-throughput computational screening (HTCS) has become an indispensable tool in modern drug discovery and materials science, allowing for the rapid in silico evaluation of vast libraries of virtual compounds. ewadirect.comctppc.orgnih.gov This approach could accelerate the discovery of novel derivatives of this compound with tailored properties.

A virtual library could be generated by systematically modifying the core structure:

Varying the length and branching of the N-alkyl chain.

Altering the ester group (e.g., methyl, propyl, etc.).

Introducing substituents on the aromatic ring.

Using computational models, these derivatives could be screened for a range of properties, such as binding affinity to a specific biological target, predicted toxicity, or optoelectronic properties. researchgate.netnih.gov This would allow researchers to prioritize the synthesis of a smaller number of the most promising candidates, saving significant time and resources. researchgate.net

Integration into Responsive Chemical Systems

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like pH, light, or temperature. The secondary amine in this compound is a pH-responsive functional group. At low pH, the amine can be protonated to form an ammonium (B1175870) salt, which would dramatically increase the polarity and water solubility of that part of the molecule. mdpi.com

Future research could focus on incorporating this molecule as a monomer or a pendant group into polymers. semanticscholar.org This could lead to the development of:

pH-Responsive Polymers: Polymers that undergo conformational changes or solubility transitions in response to pH changes. For example, a hydrophobic polymer containing this unit could become more hydrophilic and swell or dissolve in acidic conditions.

Smart Gels and Membranes: Cross-linked materials that can control the release of an encapsulated substance or alter their permeability based on the ambient pH.

CO₂-Responsive Materials: As CO₂ dissolved in water forms carbonic acid, materials responsive to pH can also be sensitive to the presence of CO₂.

Role in Advanced Catalysis and Reaction Design

The aminobenzoate moiety has been explored in the context of photocatalysis. rsc.orgnih.gov The aromatic amine can act as an electron donor upon photoexcitation, making it a candidate for use in photoredox catalysis. The ester group provides a site for further functionalization, allowing the molecule to be anchored to a solid support or integrated into a larger catalytic framework.

Future studies could investigate the potential of this compound and its derivatives as:

Organophotocatalysts: For driving chemical reactions with visible light, offering a greener alternative to many traditional catalytic systems.

Sensitizers in Hybrid Materials: The molecule could be grafted onto the surface of semiconductor materials like Titanium dioxide (TiO₂) to enhance their absorption of visible light and improve their photocatalytic efficiency for applications such as CO₂ reduction or pollutant degradation. rsc.orgacs.org The long nonyl chain might influence the molecule's orientation on the surface and its interaction with non-polar substrates.

Exploration of Photoreactive Materials Utilizing Aminobenzoate Chromophores

The aminobenzoate structure is a well-known chromophore that absorbs UV light. This property is the basis for the use of related molecules, such as para-aminobenzoic acid (PABA), in sunscreens. The electronic properties of this chromophore can be harnessed to create novel photoreactive materials.

Research in this area could explore:

Photo-Fries Rearrangement: Irradiation of similar aromatic systems can lead to molecular rearrangements, a property that can be used to alter the surface properties of a material or to generate new functional groups. epa.gov

Photochromic Polymers: By incorporating the aminobenzoate chromophore into a polymer backbone, it may be possible to create materials that change color or other properties upon exposure to specific wavelengths of light. angelfire.com The long nonyl chain could act as a plasticizer within the polymer matrix, potentially influencing the kinetics and reversibility of the photochromic process.

Photobase Generators: The amino group, upon photoexcitation, can exhibit enhanced basicity. Materials incorporating this moiety could function as photobase generators, where light is used to catalyze base-driven chemical reactions in a spatially and temporally controlled manner.

Q & A

How can reaction parameters be systematically optimized to maximize yield and minimize by-products during the synthesis of Ethyl 4-(nonylamino)benzoate?

Answer:
Optimization involves statistical design of experiments (DOE) to evaluate variables such as temperature, molar ratios, and reaction time. For example, in analogous N-alkylation reactions, a 1.2:1:4.6 molar ratio of triethylamine, precursor (e.g., benzocaine), and alkylating agent (e.g., 1-bromobutane) at 60°C achieved a 75.69% yield while suppressing dibutyl by-product formation . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification techniques like recrystallization (e.g., ethanol) enhance purity .

What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure and purity of this compound?

Answer:
Combined spectral analysis (¹H/¹³C NMR, IR) validates functional groups and connectivity. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software for refinement) provides unambiguous structural confirmation . Purity is further verified via melting point analysis and chromatographic methods (HPLC or GC) .

How does this compound compare to other amine-based co-initiators in free-radical polymerization systems?

Answer:
In resin cements, ethyl 4-(dimethylamino)benzoate derivatives exhibit higher reactivity than methacrylate-based amines, achieving superior degrees of monomer conversion. Co-initiators like diphenyliodonium hexafluorophosphate (DPI) enhance reactivity synergistically, particularly in systems with a 1:2 camphorquinone/amine ratio .

What analytical techniques are recommended for identifying and quantifying synthesis by-products (e.g., dialkylated derivatives)?

Answer:
High-resolution mass spectrometry (HRMS) and ¹H NMR can identify by-products like dibutyl analogs. Quantification via gas chromatography (GC) with internal standards or HPLC-DAD ensures accurate measurement. Optimization of reaction stoichiometry and temperature minimizes these impurities .

How can the UV absorption efficiency of this compound be evaluated for material science applications?

Answer:
UV-Vis spectroscopy measures absorption spectra (λmax), while computational methods (e.g., TD-DFT) predict electronic transitions. Derivatives like ethyl 4-[[(methylphenylamino)methylene]amino]benzoate show strong UV absorption, making them suitable for photostabilizers in polymers .

What methodologies resolve contradictions in reported reactivity data for this compound in different solvent systems?

Answer:
Controlled studies under inert atmospheres (e.g., nitrogen) with standardized solvent purity levels isolate solvent effects. Kinetic profiling (e.g., via <sup>19</sup>F NMR for fluorinated analogs) clarifies reaction mechanisms and solvent-polarity dependencies .

How can solvent selection influence crystallization outcomes and polymorph control for this compound?

Answer:
Polar aprotic solvents (e.g., THF) favor nucleation, while ethanol/water mixtures enhance crystal growth. Slow cooling and seeding techniques reduce defects. Crystal structure prediction (CSP) software aids in identifying stable polymorphs .

What in vitro assays are suitable for preliminary evaluation of this compound's antitumor potential?

Answer:
MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Structural analogs, such as ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate, demonstrate antitumor activity via apoptosis induction, suggesting similar mechanisms for related compounds .

How can computational modeling predict the reactivity of this compound in catalytic or photochemical systems?

Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer efficiency. Molecular docking simulations evaluate interactions with biological targets or catalytic surfaces .

What protocols ensure safe handling and storage of this compound in laboratory settings?

Answer:
Use PPE (nitrile gloves, lab coats), work in fume hoods, and avoid inhalation/contact. Store in airtight containers at 2–8°C, away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) .

How can environmental stability studies be designed to assess this compound's degradation under varying pH and UV exposure?

Answer:
Accelerated aging tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products. Photolysis studies using UV lamps (254–365 nm) identify photodegradation pathways. OECD guidelines 111 (hydrolysis) and 316 (photolysis) provide standardized frameworks .

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